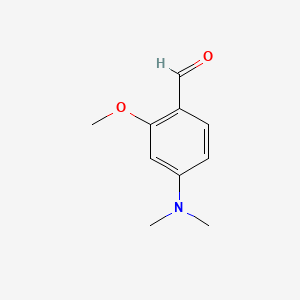

4-Dimethylamino-2-methoxybenzaldehyde

Overview

Description

“4-Dimethylamino-2-methoxybenzaldehyde” is used to produce "2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine" .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO2 . The InChI Key is HGDRXADJVGVGBC-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

“this compound” is a white to cream to yellow to brown solid . It has a melting point of 55.5-61.5°C . It is slightly soluble, with a solubility of 0.32 g/L at 25°C .

Scientific Research Applications

Detection of Indole Production by Bacteria

4-Dimethylamino-2-methoxybenzaldehyde has been compared with traditional reagents for detecting indole-producing organisms among Enterobacteriaceae. This compound, alongside 4-N pyrrolidylbenzaldehyde, produces immediate and intense red to purple colorations in the indole test, offering superior performance to Ehrlich's reagent and 4-dimethylaminocinnamaldehyde for both liquid media and multipoint inoculated plates, indicating its effectiveness in microbiological diagnostics (James et al., 1986).

Chemosensing of Explosives

A rhodamine-based derivative incorporating dimethylaminobenzaldehyde, designed and synthesized for chemosensing applications, has shown high sensitivity and selectivity towards picric acid. This innovative application positions the compound as a critical tool for detecting explosives, showcasing its utility in security and environmental monitoring (Sivaraman, Vidya, & Chellappa, 2014).

Antibacterial and Antifungal Applications

New hydrazone compounds derived from 4-dimethylaminobenzohydrazide, through condensation reactions with 4-dimethylaminobenzaldehyde, have demonstrated effective antibacterial and antifungal properties. This research suggests the potential of such derivatives in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (He & Xue, 2021).

Synthesis and Chemical Properties

This compound plays a crucial role in the synthesis of various organic compounds. Studies have explored its reactivity and applications in creating novel compounds with potential industrial and pharmaceutical uses. This includes its involvement in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes and the exploration of its electrochemical properties for methoxylation reactions, highlighting its importance in organic chemistry and material science (Azzena et al., 1990); (Sharma et al., 2012).

Safety and Hazards

“4-Dimethylamino-2-methoxybenzaldehyde” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It should be stored in a well-ventilated place, with the container kept tightly closed .

Mechanism of Action

Target of Action

The primary targets of 4-Dimethylamino-2-methoxybenzaldehyde are components of the fungal antioxidation system . This compound disrupts cellular antioxidation, making it an effective antifungal agent .

Mode of Action

This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis .

Biochemical Pathways

The affected pathways of this compound are those involved in the antioxidation system of fungi . The downstream effects include the destabilization of cellular redox homeostasis, leading to inhibited fungal growth .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . By disrupting the antioxidation system, the compound destabilizes cellular redox homeostasis, leading to growth inhibition .

Action Environment

It is known that the compound should be stored under an inert gas at 4°c and protected from light , suggesting that these factors may influence its stability and efficacy.

Properties

IUPAC Name |

4-(dimethylamino)-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDRXADJVGVGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303077 | |

| Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84562-48-1 | |

| Record name | 84562-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

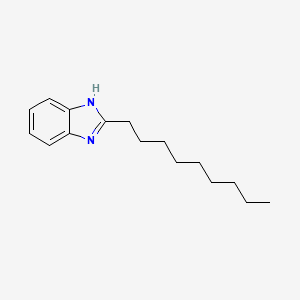

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

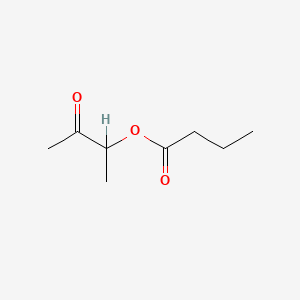

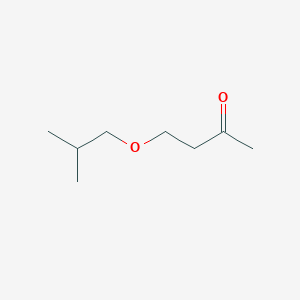

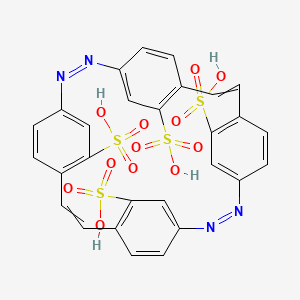

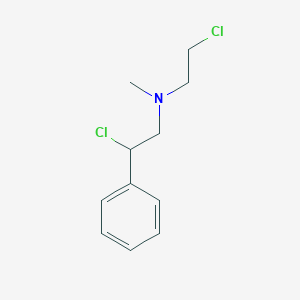

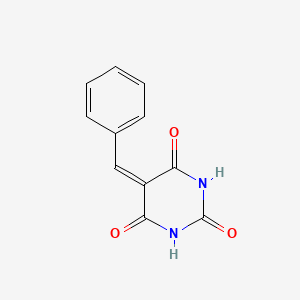

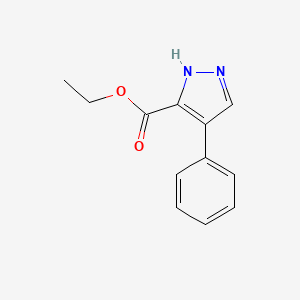

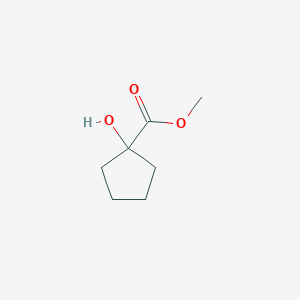

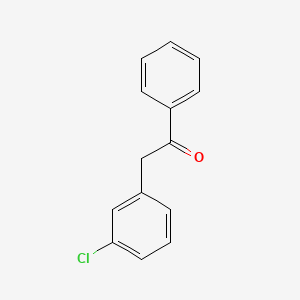

Feasible Synthetic Routes

Q1: What is the primary function of 4-Dimethylamino-2-methoxybenzaldehyde in hair dye formulations?

A1: The research article [] describes the use of this compound as a component B in hair dye formulations. It functions as an aldehyde alongside other aldehydes like 4-hydroxy-3-methoxybenzaldehyde and 3,5-dimethoxy-4-hydroxybenzaldehyde. These aldehydes work in conjunction with component A, a compound with a specific chemical structure (formula I in the article), to produce the desired hair color. The combination of these components results in vibrant hair colors with excellent lightfastness.

Q2: How does this research contribute to the field of hair dye development?

A2: This research presents a novel approach to formulating hair dyes by combining specific aldehydes, including this compound, with a distinct class of compounds (formula I). [] This combination leads to desirable color outcomes and improved lightfastness, beneficial characteristics for hair dye products. This finding paves the way for developing new hair dye formulations with potentially enhanced performance and aesthetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.